
2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 2’-hydroxyl position, a deoxy modification at the 3’ position, and a methyl group at the 5 position of the uridine base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine typically involves the protection of the hydroxyl groups of uridine with TBDMS groups. A common method includes the treatment of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The deoxygenation at the 3’ position can be achieved using selective reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesizers and continuous flow reactors may enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The methyl group at the 5 position can be oxidized to form different derivatives.
Reduction: The compound can be reduced at specific positions to yield deoxy derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-formyluridine derivatives, while reduction can produce various deoxyuridine analogs .
Scientific Research Applications
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics
Mechanism of Action
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of the resulting molecules. The TBDMS group provides steric protection, which can influence the compound’s interactions with enzymes and other biomolecules. The deoxy modification at the 3’ position and the methyl group at the 5 position can also impact the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2’-O-tert-Butyldimethylsilyl-3’-deoxyuridine
- 2’-O-tert-Butyldimethylsilyl-5-methyluridine
- 3’-deoxy-5-methyluridine
Uniqueness
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine is unique due to the combination of modifications at the 2’, 3’, and 5 positions. This specific arrangement of functional groups provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C16H28N2O5Si |
|---|---|
Molecular Weight |
356.49 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-13(10)20)14-12(7-11(9-19)22-14)23-24(5,6)16(2,3)4/h8,11-12,14,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,14+/m0/s1 |
InChI Key |
BAEVUVGOARPEDS-OUCADQQQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)

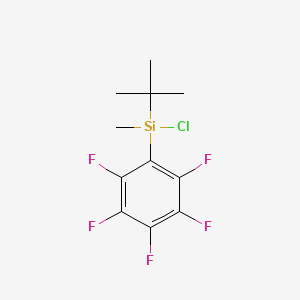
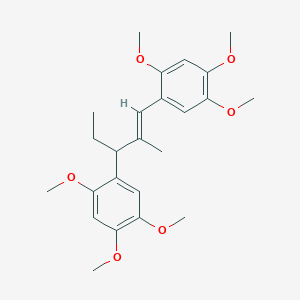
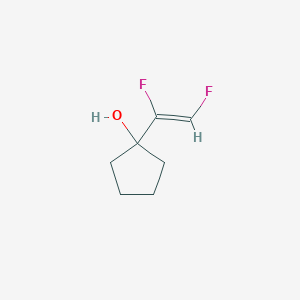



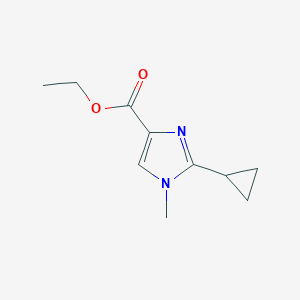
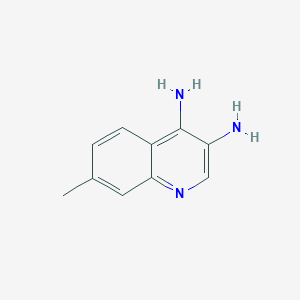

![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)

![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
